molecular formula C8H13N3O B1391783 (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol CAS No. 1221792-15-9

(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol

Cat. No. B1391783
M. Wt: 167.21 g/mol
InChI Key: OMXZUACVERIOMC-UHFFFAOYSA-N
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Description

“(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol” is a chemical compound that is a valuable scaffold for drug design and medicinal chemistry . It is part of the pyrazolo-diazepine pharmacophore .


Synthesis Analysis

The synthesis of this compound involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished cleanly using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .


Chemical Reactions Analysis

The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : The compound “(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol” is a valuable scaffold for drug design and medicinal chemistry . It is used in the synthesis of various pharmacophores, which are the specific molecular features responsible for a drug’s biological activity .
  • Methods of Application or Experimental Procedures : The synthesis involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton. Selective reduction of the lactam is accomplished cleanly using borane and the resulting amine is protected using a tert-butyloxycarbonyl protecting group. The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations .
  • Summary of Results or Outcomes : The process results in the formation of the pyrazolo-diazepine skeleton, which is a valuable pharmacophore in medicinal chemistry. This scaffold can be further functionalized for the design of new therapeutic entities .

Application in Drug Design

  • Specific Scientific Field : Drug Design .
  • Summary of the Application : The compound “(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol” is used as a valuable scaffold in the design of new therapeutic entities . It is used to augment potency on target, improve selectivity off target, modify physical properties or improve metabolic stability .
  • Methods of Application or Experimental Procedures : The compound is used as a basic pharmacophore or a functional appendage in the discovery of new therapeutic entities . The synthesis involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .
  • Summary of Results or Outcomes : The process results in the formation of the pyrazolo-diazepine skeleton, which can be further functionalized for the design of new therapeutic entities .

Application as ROS 1 Inhibitors

  • Specific Scientific Field : Pharmacology .
  • Summary of the Application : The compound “(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol” and its derivatives are useful as ROS 1 inhibitors .
  • Methods of Application or Experimental Procedures : The compound is used in the synthesis of ROS 1 inhibitors . The synthesis involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .
  • Summary of Results or Outcomes : The process results in the formation of the pyrazolo-diazepine skeleton, which can be further functionalized for the design of ROS 1 inhibitors .

Application in Kinase Inhibitors Design

  • Specific Scientific Field : Drug Design .
  • Summary of the Application : The compound “(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol” is used in the design of kinase inhibitors . It is used to augment potency on target, improve selectivity off target, modify physical properties or improve metabolic stability .
  • Methods of Application or Experimental Procedures : The compound is used as a basic pharmacophore or a functional appendage in the discovery of new therapeutic entities . The synthesis involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .
  • Summary of Results or Outcomes : The process results in the formation of the pyrazolo-diazepine skeleton, which can be further functionalized for the design of kinase inhibitors .

Application in Arylation Reactions

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : The compound “(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol” is used in arylation reactions . It is used in Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .
  • Methods of Application or Experimental Procedures : The compound is used as a basic pharmacophore or a functional appendage in the discovery of new therapeutic entities . The synthesis involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .
  • Summary of Results or Outcomes : The process results in the formation of the pyrazolo-diazepine skeleton, which can be further functionalized for the design of new therapeutic entities .

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-6-7-4-8-5-9-2-1-3-11(8)10-7/h4,9,12H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXZUACVERIOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677765
Record name (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol

CAS RN

1221792-15-9
Record name (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Reactant of Route 2
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Reactant of Route 3
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Reactant of Route 4
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Reactant of Route 5
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Reactant of Route 6
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol

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